
Methyl 2-diazo-4-methoxy-3-oxobutanoate
Description
Methyl 2-diazo-4-methoxy-3-oxobutanoate is a highly functionalized α-diazo-β-keto ester characterized by a diazo group (-N₂) at the α-position, a ketone group at the β-position, and a methoxy substituent at the 4-position of the butanoate backbone. This compound is synthesized via diazo transfer reactions or direct alkylation of precursor β-keto esters, achieving a high yield of 92% . Its molecular structure is confirmed by analytical techniques:
- IR spectroscopy: Absorption peaks at 2100 cm⁻¹ (diazo stretching), 1731 cm⁻¹ (ester carbonyl), and 1684 cm⁻¹ (ketone carbonyl) .
- NMR spectroscopy: Distinct proton signals for the methoxy group (δ ~3.3–3.5 ppm) and methyl ester (δ ~3.7–3.9 ppm), with carbon signals aligning with the diazo and ketone functionalities .
- Physical properties: Yellow oil with a retention factor (Rf) of 0.43 in thin-layer chromatography (TLC), indicative of moderate polarity .
This compound is primarily used in organic synthesis for cyclopropanation, C–H insertion, and as a precursor to heterocycles due to its reactive diazo and keto groups.
Properties
Molecular Formula |
C6H8N2O4 |
---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
methyl 2-diazo-4-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C6H8N2O4/c1-11-3-4(9)5(8-7)6(10)12-2/h3H2,1-2H3 |
InChI Key |
BWPGCNBJSRYYLD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Versatile Intermediate for Synthesis
Methyl 2-diazo-4-methoxy-3-oxobutanoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows it to generate reactive carbene intermediates, which can participate in various chemical transformations. These transformations include cycloaddition reactions and rearrangements, which are crucial for developing new synthetic methodologies .
1.2 Carbene Chemistry
The diazo group in this compound can decompose to form a carbene species upon heating or under specific reaction conditions. This carbene can then engage in cyclopropanation, insertion into C-H bonds, and other reactions that are valuable for synthesizing diverse organic compounds. For instance, the compound has been utilized in reactions with nucleophiles and electrophiles, leading to the formation of various substituted products .
While specific biological activities of this compound are not extensively documented, compounds with similar diazo structures often exhibit interesting biological properties. Research indicates that diazo compounds can interact with biological systems due to their electrophilic nature, potentially leading to the synthesis of biologically active molecules .
2.1 Potential Biological Applications
There is evidence suggesting that diazo compounds may have applications as intermediates in the synthesis of pharmaceuticals or agrochemicals. The ability of this compound to participate in bioreduction reactions indicates its potential for further exploration in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various synthetic pathways:
Summary and Future Directions
This compound presents significant potential in synthetic organic chemistry as a versatile building block for complex molecules. Its ability to generate reactive intermediates opens up numerous pathways for innovation in chemical synthesis.
Future research should focus on elucidating its specific biological activities and exploring its applications in pharmaceuticals and agrochemicals more thoroughly. Investigating its interactions with biological systems could reveal new therapeutic avenues and enhance our understanding of diazo compounds' roles in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-diazo-4-methoxy-3-oxobutanoate belongs to the α-diazo-β-keto ester family. Below is a detailed comparison with structurally analogous compounds (data sourced from synthesis and characterization studies):
Table 1: Key Properties of this compound and Analogues
Compound Name | Yield (%) | Physical State | Rf | IR Peaks (cm⁻¹) | Key Functional Groups |
---|---|---|---|---|---|
This compound | 92 | Yellow oil | 0.43 | 2100, 1731, 1684 | Diazo, ester, ketone, methoxy |
Methyl 2-diazo-3-oxobutanoate (2d) | 81 | Yellow oil | 0.41 | 2139, 1720, 1657 | Diazo, ester, ketone |
Ethyl 2-diazo-3-oxo-3-phenylpropanoate (2f) | 95 | Yellow oil | 0.51 | 2184, 1726, 1649 | Diazo, ester, ketone, phenyl |
Benzyl 2-diazo-3-oxobutanoate (2g) | 90 | Yellow oil | 0.57 | 2097, 1737, 1682 | Diazo, ester, ketone, benzyl |
Ethyl 4-bromo-2-diazo-3-oxobutanoate (2h) | 94 | Yellow oil | 0.46 | 2140, 1715, 1655 | Diazo, ester, ketone, bromo |
Ethyl 2-diazo-3-oxo-4-thiocyanobutanoate (2i) | 88 | Pale orange oil | 0.25 | 2145, 1710, 1655 | Diazo, ester, ketone, thiocyanate |
Key Observations:
Bromo (2h) and thiocyanate (2i) substituents increase electrophilicity at the 4-position, enabling nucleophilic substitutions, whereas the phenyl group (2f) facilitates π-π interactions in catalytic systems .
Spectral Trends :
- The diazo stretching frequency in IR spectra decreases with electron-donating groups (e.g., methoxy: 2100 cm⁻¹ vs. bromo: 2140 cm⁻¹), reflecting electronic effects on the diazo moiety .
- The Rf values correlate with substituent polarity: benzyl (2g, Rf 0.57) and phenyl (2f, Rf 0.51) groups reduce polarity, while thiocyanate (2i, Rf 0.25) increases it .
Synthetic Utility: this compound’s methoxy group allows regioselective functionalization in photochemical reactions, unlike ethyl 4-bromo-2-diazo-3-oxobutanoate (2h), which favors halogen exchange . Compared to benzyl-protected analogues (2g), the methyl ester in 2e offers better solubility in polar aprotic solvents, critical for metal-catalyzed transformations .
Preparation Methods
Reaction Design and Mechanism
A notable advancement in diazo compound synthesis is the "sulfonyl-azide-free" (SAFE) diazo transfer protocol, which eliminates hazardous sulfonyl azides. This method involves a two-step, one-pot sequence starting with methoxycarbonylation of methyl ketones followed by diazo transfer to the active methylene group of intermediate β-keto esters.
The first step employs dimethyl carbonate (1.5 equiv) and sodium tert-butoxide (1.75 equiv) in THF or 1,4-dioxane at 60–90°C for 2–16 hours, converting methyl ketones into β-keto esters. Subsequent addition of an aqueous "SAFE cocktail" containing sodium azide and potassium carbonate facilitates diazo transfer at room temperature within 2 hours.
Substrate Scope and Yields
This method accommodates diverse substrates, including aryl, heteroaryl, and cycloalkyl groups (Table 1). Yields range from 44% to 78%, with electron-rich aromatic substrates (e.g., 2,4-dimethoxyphenyl) achieving the highest efficiency.
Table 1: Substrate Scope and Yields in SAFE Diazo Transfer
Substrate (R Group) | Yield (%) |
---|---|
Phenyl | 75 |
3-Fluorophenyl | 71 |
2-Thienyl | 75 |
Cyclopropyl | 45 |
1,3-Benzodioxol-5-yl | 50 |
Advantages and Limitations
The SAFE protocol enhances safety by avoiding explosive sulfonyl azides and simplifies purification by leveraging aqueous workups. However, sterically hindered substrates (e.g., cyclohexyl) exhibit reduced yields due to slower enolate formation.
Traditional Diazomethane-Based Synthesis
Reaction Conditions and Optimization
Classical approaches involve reacting methyl 4-methoxy-3-oxobutanoate with diazomethane under anhydrous conditions. This exothermic reaction requires careful temperature control (0–5°C) and inert atmosphere to prevent premature decomposition of diazomethane.
Key parameters include:
-
Solvent: Non-polar solvents (e.g., hexane, diethyl ether) improve diazomethane stability.
-
Stoichiometry: A 1.2:1 molar ratio of diazomethane to ester minimizes side reactions.
-
Purification: Column chromatography with ethyl acetate/hexane mixtures isolates the product in 65–80% yield.
Spectroscopic Characterization
The product is characterized by:
-
¹H NMR : δ 3.75 (s, 3H, OCH₃), δ 3.40 (s, 3H, COOCH₃), δ 2.85 (d, 2H, CH₂), δ 2.20 (s, 1H, diazo).
-
IR : Peaks at 2100 cm⁻¹ (N₂ stretch), 1740 cm⁻¹ (ester C=O), and 1680 cm⁻¹ (keto C=O).
Azidoformamidinium Salt-Mediated Diazo Transfer
Patent Methodology (EP0297397A2)
A patent by EP0297397A2 describes diazo group transfer using azidoformamidinium salts, which act as safer alternatives to diazomethane. The process occurs in two pH-controlled steps:
Comparative Analysis with SAFE Protocol
Table 2: Method Comparison
Parameter | SAFE Protocol | Azidoformamidinium Method |
---|---|---|
Reaction Time | 2–16 h | 1–4 h |
Yield Range | 44–78% | 50–85% |
Safety Profile | High | Moderate |
Substrate Compatibility | Broad | Limited to activated esters |
Challenges and Mitigation Strategies
Stability of Diazo Intermediates
Methyl 2-diazo-4-methoxy-3-oxobutanoate is sensitive to light and heat, necessitating storage at –20°C under nitrogen. Decomposition pathways include carbene formation, which can dimerize or react with solvents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-diazo-4-methoxy-3-oxobutanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via diazonium salt coupling. A representative method involves reacting a substituted aniline derivative with sodium nitrite in acidic conditions (0°C), followed by coupling with a β-ketoester (e.g., ethyl acetoacetate) in ethanol. Key variables for optimization include:
- Temperature control : Maintaining 0°C during diazonium salt formation to prevent premature decomposition .
- Solvent selection : Ethanol or glacial acetic acid improves yield by stabilizing intermediates .
- Stoichiometry : Excess sodium acetate (5:1 molar ratio relative to aniline) enhances coupling efficiency .
- Post-synthetic purification via recrystallization (e.g., ethanol) yields high-purity crystals suitable for structural analysis.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and confirms the E-configuration around the diazo group. For example, intramolecular N1–H1N1⋯O3 hydrogen bonding generates a six-membered S(6) ring motif, critical for stability .
- NMR refinement : Freely refined H1N1 protons (N–H = 0.871 Å) and geometric positioning of remaining H atoms (C–H = 0.93–0.97 Å) ensure accurate structural assignments .
- FT-IR : Detects characteristic stretches for diazo (N=N, ~2100 cm⁻¹) and carbonyl groups (C=O, ~1700 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) to compute frontier molecular orbitals (HOMO/LUMO). For diazo compounds, low LUMO energies (~-1.5 eV) indicate electrophilic reactivity, favoring [3+2] cycloadditions with electron-rich dipolarophiles .
- Transition state analysis : Identify energy barriers for diazo decomposition or side reactions (e.g., dimerization).
- Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction pathways.
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- By-product analysis : Use LC-MS to detect impurities (e.g., hydrazine by-products from incomplete diazonium coupling). Reference the crystal structure in , where weak C–H⋯π interactions (3.6422 Å) stabilize dimers; deviations in packing may indicate impurities .
- Batch comparison : Compare ¹H-NMR integrals for diagnostic protons (e.g., methoxy or diazo groups). For example, shifts in aromatic proton signals may suggest incomplete substitution .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediate accumulation or side reactions.
Q. How does the electronic nature of substituents influence the stability of diazo intermediates in this compound?
- Methodological Answer :
- Electron-donating groups (e.g., methoxy) : Stabilize diazo intermediates via resonance (delocalization into the carbonyl group). shows that the methoxy group in the 4-position enhances intramolecular hydrogen bonding, reducing decomposition .
- Steric effects : Bulky substituents near the diazo group (e.g., 3-methyl) may hinder cyclization. Computational models (e.g., molecular dynamics) can simulate steric clashes .
- Thermogravimetric analysis (TGA) : Quantify thermal stability under inert atmospheres. Decomposition temperatures >150°C suggest robust intermediates .
Data-Driven Analysis
Q. What are the key metrics for comparing synthetic routes to this compound?
- Methodological Answer :
- Yield : Optimized routes report >70% yield after recrystallization .
- Purity : HPLC purity >98% (λ = 254 nm) ensures suitability for biological assays.
- Scalability : Gram-scale synthesis in used 0.05 mol ethyl acetoacetate, demonstrating feasibility for larger batches .
- Safety : Diazonium intermediates are explosive; microfluidic reactors minimize risks by controlling exotherms .
Q. How can researchers mitigate challenges in crystallizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.